4-(Bromomethyl)-2,3-difluorobenzonitrile
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Overview
Description
4-(Bromomethyl)-2,3-difluorobenzonitrile is an organic compound that features a benzene ring substituted with bromomethyl, difluoro, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Bromomethyl)-2,3-difluorobenzonitrile involves the bromination of 2,3-difluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds in solvents like acetone or dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors where the reactants are mixed and reacted under controlled temperature and illumination . This method ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzonitrile undergoes various types of reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzylamines or benzoic acids.
Scientific Research Applications
4-(Bromomethyl)-2,3-difluorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 4-(Bromomethyl)-2,3-difluorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In cross-coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the nitrile group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both difluoro and nitrile groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
Properties
CAS No. |
510772-87-9 |
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Molecular Formula |
C8H4BrF2N |
Molecular Weight |
232.02 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |
InChI Key |
WCRCRGGHKVPEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)C#N |
Origin of Product |
United States |
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